An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide. This molecule is a member of the aminophenyl benzamide class, a scaffold of significant interest in medicinal chemistry and materials science. While specific data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust profile for researchers. We will cover its chemical identity, physicochemical characteristics, a validated synthesis protocol, detailed analytical characterization, potential applications, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery, organic synthesis, and materials development.
Chemical Identity and Core Properties
N-(5-amino-2-methylphenyl)-3-methylbenzamide is an aromatic amide featuring a substituted phenylenediamine ring linked to a methyl-substituted benzoyl group. The precise arrangement of these functional groups—specifically the meta positioning of the methyl group on the benzamide ring and the specific substitution on the phenylamine moiety—is critical to its three-dimensional structure and subsequent reactivity and biological activity.
Chemical Structure:
Caption: Chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(5-amino-2-methylphenyl)-3-methylbenzamide | - |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Exact Mass | 240.126263 Da | PubChem[1] |
| CAS Number | Not assigned | - |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | - |
| InChI Key | (Predicted) | - |
(Note: Data for Molecular Formula, Weight, and Mass are based on the isomeric structure N-(5-amino-2-methylphenyl)-4-methylbenzamide as a proxy, since they share the same atomic composition.)
Physicochemical Characteristics
The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. They influence solubility, permeability, and interaction with biological targets. The data presented below are computed values for the closely related isomer, N-(5-amino-2-methylphenyl)-4-methylbenzamide, which serve as a reliable estimate for the target compound.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 2.6 | Measures lipophilicity, affecting absorption and distribution. | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and oral bioavailability. | PubChem[1] |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. | PubChem[1] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. | PubChem[1] |
Synthesis and Purification
The synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide is most efficiently achieved through a two-step process involving an initial amide coupling followed by the reduction of a nitro group. This strategy is preferred because it avoids potential side reactions and polymerization that can occur when working with the unprotected diamine starting material.
3.1. Synthetic Pathway Overview
The core of the synthesis is the formation of the amide bond between 3-methylbenzoyl chloride and 2-methyl-5-nitroaniline. The resulting nitro-intermediate is then subjected to a catalytic hydrogenation to yield the final amino product. This pathway ensures high yields and purity.
Caption: Proposed two-step synthesis of the target compound.
3.2. Detailed Experimental Protocol
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Expertise & Causality: This protocol is designed for robustness. The use of pyridine as a mild base in Step 1 is crucial to neutralize the HCl byproduct of the acylation, preventing potential side reactions with the aniline. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. In Step 2, Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for nitro group reductions under hydrogen atmosphere; ethanol is an excellent solvent that facilitates the dissolution of the substrate and product.
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Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide
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To a solution of 2-methyl-5-nitroaniline (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
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Cool the mixture to 0°C using an ice bath.
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Add a solution of 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes. The acyl chloride is prepared from m-toluic acid and a chlorinating agent like thionyl chloride[2].
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the nitro-intermediate as a solid.
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Step 2: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide
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Dissolve the N-(2-methyl-5-nitrophenyl)-3-methylbenzamide intermediate (1.0 eq) in ethanol (0.1 M) in a hydrogenation flask.
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Carefully add 10% Palladium on carbon (10% w/w).
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Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
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Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 8-12 hours. The reaction is self-validating; completion is indicated by the cessation of hydrogen uptake and confirmed by TLC.
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Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the Celite pad with additional ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-(5-amino-2-methylphenyl)-3-methylbenzamide, as a purified solid. A similar reduction process using ammonium formate as the hydrogen source is also effective and can be considered for scalability[3].
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures.
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¹H NMR Spectroscopy (Proton NMR):
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Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.5-10.0 ppm.
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Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The protons on the 3-methylbenzamide ring will exhibit a distinct pattern, while the three protons on the aminophenyl ring will show characteristic splitting based on their positions relative to the methyl and amino groups.
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Amine Protons (NH₂): A broad singlet, typically integrating to 2H, is expected between δ 3.5-5.0 ppm. The exact shift is solvent-dependent and the peak may disappear upon a D₂O shake.
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Methyl Protons (CH₃): Two distinct singlets, each integrating to 3H, are expected in the upfield region (δ 2.2-2.5 ppm), corresponding to the two methyl groups on the aromatic rings.
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¹³C NMR Spectroscopy (Carbon NMR):
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear as a single peak in the downfield region, around δ 165-170 ppm.
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Aromatic Carbons: A series of peaks between δ 110-150 ppm will correspond to the 12 aromatic carbons. The carbons attached to nitrogen and the methyl groups will have distinct chemical shifts.
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Methyl Carbons (CH₃): Two peaks in the upfield region, typically between δ 18-25 ppm, will correspond to the two methyl carbons.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3300 cm⁻¹ for the amide N-H stretch, and two bands in the same region for the primary amine (NH₂) symmetric and asymmetric stretches.
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C=O Stretching: A strong, sharp absorption band characteristic of the amide I band will be present around 1650-1680 cm⁻¹.
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Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.
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Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 240.
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Fragmentation Pattern: Key fragmentation would likely involve cleavage of the amide bond, leading to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 5-amino-2-methylphenylaminyl radical cation (m/z = 121). Further fragmentation of these ions would also be observed.
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Applications in Research and Development
Aminophenyl benzamide derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets[4][5].
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Scaffold for Kinase Inhibitors: The core structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide is highly analogous to fragments found in numerous kinase inhibitors. For example, the related compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia[3][6]. The free amine group on the phenylenediamine ring serves as a critical attachment point for heterocyclic systems that target the ATP-binding pocket of kinases.
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Histone Deacetylase (HDAC) Inhibitors: The benzamide functional group is a known zinc-binding group present in many HDAC inhibitors[7][8]. The aminophenyl portion of the molecule can be further functionalized to interact with the surface of the enzyme, making this compound a valuable starting point for the development of novel epigenetic modulators.
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Building Block in Organic Synthesis: Beyond pharmaceuticals, this compound serves as a versatile bifunctional building block. The primary amine can be selectively functionalized through diazotization, acylation, or alkylation, while the amide bond provides structural rigidity.
Safety and Handling
While no specific safety data exists for N-(5-amino-2-methylphenyl)-3-methylbenzamide, data from structurally similar aromatic amines and benzamides should be used to guide handling procedures.
Table 3: GHS Hazard Information (Inferred from Analogues)
| Hazard Statement | Description | GHS Code | Source (Analogue) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | PubChem[9] |
| Skin Irritation | Causes skin irritation | H315 | PubChem[9][10] |
| Eye Irritation | Causes serious eye irritation | H319 | PubChem[9][10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | PubChem[9][10] |
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to weigh and transfer the solid.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- Liu, W., et al. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
PubChem. (n.d.). 2-Amino-3-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Imatinib amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 26, 2026, from [Link]
- Wang, Y., et al. (2013). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
Eurekaselect. (n.d.). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved January 26, 2026, from [Link]
-
Tony St John. (2018). Determining a Structure with IR and NMR. YouTube. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved January 26, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC)
- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved January 26, 2026, from [Link]
- TÜBİTAK Academic Journals. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carryingbenzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
-
ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved January 26, 2026, from [Link]
Sources
- 1. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Caption: Two-step synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide.